molecular formula C15H16O2 B1614014 [3-(Benzyloxy)-4-methylphenyl]methanol CAS No. 916792-34-2

[3-(Benzyloxy)-4-methylphenyl]methanol

Cat. No.: B1614014
CAS No.: 916792-34-2
M. Wt: 228.29 g/mol
InChI Key: GBVCRKCGVJJDFL-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzylic Alcohol Chemistry

Substituted benzylic alcohols are a cornerstone of organic chemistry, serving as precursors to a wide array of functional groups. biosynth.com The reactivity of the hydroxyl group in benzylic alcohols allows for its conversion into halides, ethers, esters, and other functionalities. wikipedia.orgresearchgate.net Furthermore, the benzylic position is susceptible to oxidation to form the corresponding aldehydes or carboxylic acids.

The specific substitution pattern of [3-(Benzyloxy)-4-methylphenyl]methanol imparts unique characteristics. The benzyl (B1604629) ether at the C3 position serves as a robust protecting group for the phenolic hydroxyl, which is stable under a variety of reaction conditions but can be removed via hydrogenolysis. wikipedia.orgcommonorganicchemistry.com The methyl group at the C4 position is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The primary alcohol function is a key site for synthetic transformations, including oxidation to 3-(benzyloxy)-4-methylbenzaldehyde (B3204044) or conversion to a leaving group for nucleophilic substitution reactions. masterorganicchemistry.comkhanacademy.org

The synthesis of this compound would logically proceed through a two-step sequence starting from 3-hydroxy-4-methylbenzaldehyde. The first step involves the protection of the phenolic hydroxyl group via a Williamson ether synthesis with benzyl bromide in the presence of a base like potassium carbonate. ias.ac.innih.gov The subsequent step is the reduction of the benzaldehyde functionality to the primary alcohol. This reduction can be efficiently achieved using a mild reducing agent such as sodium borohydride in an alcoholic solvent like methanol (B129727) or ethanol. masterorganicchemistry.comugm.ac.idlibretexts.org

Academic Significance in Arylmethyl Alcohol Research

Arylmethyl alcohols, the broader class to which this compound belongs, are of significant academic interest. They are frequently employed as model substrates in the development of new synthetic methodologies, particularly for C-H and C-O bond functionalization. rsc.orgresearchgate.netnih.gov Research in this area aims to discover more efficient, selective, and environmentally benign catalytic systems for transformations that are fundamental to organic synthesis. researchgate.net

Given its structure, this compound could serve as a valuable substrate in several areas of research. For instance, it could be used to explore selective catalytic oxidation methods that can differentiate between the primary alcohol and the benzylic position of the benzyl ether. Furthermore, the presence of multiple functional groups allows for the investigation of regioselective reactions on the aromatic ring. The compound also has the potential to be a precursor in the total synthesis of natural products or pharmaceutically active molecules that contain a substituted benzyl moiety.

Overview of Research Trajectories for Related Chemical Compounds

Current research on benzylic and arylmethyl alcohols is focused on expanding their synthetic utility through novel catalytic transformations. A significant trend is the development of methods for the direct functionalization of the benzylic C-H bond, which avoids the need for pre-functionalization to a leaving group. acs.org Metallaphotoredox catalysis has emerged as a powerful tool for the arylation, acylation, and alkylation of benzylic C-H bonds under mild conditions. rsc.org

Another active area of research is the development of green and sustainable methods for the synthesis and transformation of benzylic alcohols. This includes the use of earth-abundant metal catalysts, solvent-free reaction conditions, and catalytic systems that operate at ambient temperature. researchgate.netias.ac.in For instance, the direct coupling of alcohols with various nucleophiles is a highly atom-economical process that generates water as the only byproduct. thieme-connect.com

For compounds structurally related to this compound, research trajectories likely involve their incorporation into more complex molecular scaffolds with potential biological activity. The development of new protecting group strategies that are orthogonal to the benzyl ether would also be of interest, allowing for the selective manipulation of different parts of the molecule.

Table 2: Physicochemical Properties of this compound and Related Compounds Note: The properties for this compound are predicted or based on structurally similar compounds due to limited available experimental data.

PropertyThis compoundBenzyl Alcohol
Physical State Solid (predicted)Colorless liquid manavchem.comnih.govchemicalbook.com
Melting Point Not available-15 °C manavchem.com
Boiling Point Not available205 °C manavchem.com
Solubility Predicted to be soluble in common organic solvents like alcohols, ether, and dichloromethane. Limited solubility in water.Soluble in alcohol and ether; slightly soluble in water. manavchem.combyjus.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-3-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12-7-8-14(10-16)9-15(12)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVCRKCGVJJDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641016
Record name [3-(Benzyloxy)-4-methylphenyl]methanol
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Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-34-2
Record name 4-Methyl-3-(phenylmethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916792-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzyloxy)-4-methylphenyl]methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Benzyloxy 4 Methylphenyl Methanol

Established Synthetic Routes to Benzylic Alcohols

The creation of a benzylic alcohol functional group is a well-established process in organic chemistry. The primary methods involve the reduction of precursor carbonyl compounds or the addition of organometallic reagents to aldehydes or ketones.

Classical Reduction Strategies for Precursor Carbonyl Compounds

The most direct route to [3-(Benzyloxy)-4-methylphenyl]methanol is through the reduction of its corresponding aldehyde, 3-(benzyloxy)-4-methylbenzaldehyde (B3204044). This transformation can be achieved using several classical reducing agents.

Metal Hydride Reagents : Sodium borohydride (NaBH₄) is a mild and selective reagent that efficiently reduces aldehydes to primary alcohols in protic solvents like methanol (B129727) or ethanol. For a more potent option, lithium aluminum hydride (LiAlH₄) can reduce not only aldehydes but also less reactive carbonyl compounds like esters and carboxylic acids. Due to its high reactivity with protic solvents, LiAlH₄ reactions are conducted in anhydrous ethers such as diethyl ether or tetrahydrofuran (THF).

Catalytic Hydrogenation : This method involves reacting the aldehyde with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C). While effective for carbonyl reduction, this technique requires careful optimization as it can also lead to the cleavage (hydrogenolysis) of the benzyl (B1604629) ether protecting group present in the molecule.

A comparison of common reduction strategies is presented below.

Reduction MethodReagent/CatalystTypical SolventsKey Characteristics
Metal Hydride Reduction Sodium Borohydride (NaBH₄)Methanol, EthanolMild, selective for aldehydes and ketones.
Metal Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFVery strong, reduces most carbonyls; requires anhydrous conditions.
Catalytic Hydrogenation H₂ / Palladium on Carbon (Pd/C)Ethanol, Ethyl Acetate (B1210297)Effective but may cause debenzylation of benzyl ethers.

Organometallic Addition Reactions to Aldehydes or Ketones

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), act as potent carbon nucleophiles. libretexts.orglibretexts.org The synthesis of a primary alcohol like this compound can be accomplished by reacting a suitable organometallic precursor with formaldehyde. libretexts.orgwikipedia.orgaskthenerd.com

The process would involve preparing an organometallic reagent, for example, [3-(benzyloxy)-4-methylphenyl]magnesium bromide, from the corresponding aryl bromide. This reagent is then added to formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final primary alcohol. askthenerd.com These reactions are powerful for forming carbon-carbon bonds but demand strict anhydrous conditions to prevent the highly basic organometallic reagents from being quenched by water. libretexts.org

Targeted Synthesis of Substituted Phenylmethanol Derivatives

Achieving the specific 1,2,4-substitution pattern of this compound requires precise control over the introduction of functional groups onto the aromatic ring and the judicious use of protecting groups.

Regioselective Functionalization Approaches for Aromatic Rings

The synthesis of complex substituted aromatic compounds often begins with simpler, commercially available precursors. The regioselectivity of subsequent reactions is guided by the electronic properties of the substituents already present on the ring. For instance, a plausible route to the target molecule could start from a precursor like 3-hydroxy-4-methylbenzaldehyde. The hydroxyl group would first be protected, and then the aldehyde would be reduced as described in section 2.1.1.

Developing methods for the selective functionalization of pre-existing aromatic rings is a significant area of research, as it is often more economical than building the ring from scratch. organic-chemistry.org Directed lithiation is one powerful technique that allows for regioselective substitution at positions ortho to the directing group. researchgate.net

Protecting Group Strategies for Hydroxyl and Phenolic Moieties

In multi-step syntheses, protecting groups are crucial for temporarily masking reactive functional groups, such as the phenolic hydroxyl, to prevent them from interfering with subsequent reactions. libretexts.orghighfine.com

For the synthesis of this compound, the benzyl group (Bn) serves as an effective protecting group for the phenolic oxygen. libretexts.org It is typically introduced via the Williamson ether synthesis, which involves treating the phenol with a base (like sodium hydride or potassium carbonate) to form a phenoxide, followed by an SN2 reaction with benzyl bromide or benzyl chloride. orgsyn.org

The benzyl ether is advantageous due to its stability under a wide range of acidic and basic conditions. scirp.org When protection is no longer needed, the benzyl group can be cleanly removed by catalytic hydrogenolysis, which regenerates the hydroxyl group. libretexts.org

Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsStability
Benzyl BnNaH, Benzyl BromideH₂, Pd/C (Hydrogenolysis)Stable to acid/base, oxidation.
p-Methoxybenzyl PMBNaH, PMB-ClAcid, Hydrogenolysis, OxidationMore easily cleaved than Bn.
Acetyl AcAcetic Anhydride (B1165640), Pyridine (B92270)Acid or Base (Hydrolysis)Base labile.
tert-Butyldimethylsilyl TBDMSTBDMS-Cl, ImidazoleFluoride ion (TBAF), AcidStable to base.
Tetrahydropyranyl THPDihydropyran, Acid catalystAqueous AcidAcid labile.

Novel and Green Chemistry Approaches in Benzylic Alcohol Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. nih.gov This "green chemistry" approach seeks to reduce waste and avoid the use of hazardous reagents. rsc.orgfrontiersin.org

In the context of benzylic alcohol synthesis, green approaches include:

Catalytic Transfer Hydrogenation : This method avoids the use of high-pressure hydrogen gas by using alternative hydrogen donors like isopropanol in the presence of a metal catalyst.

Photocatalysis : Visible-light photoredox catalysis has emerged as a powerful tool for various transformations, including the selective reduction of carboxylic acids to aldehydes under mild conditions, which can then be further reduced to alcohols. rsc.org Photocatalytic methods are also used for the oxidation of alcohols to carbonyls using air as the oxidant, representing the reverse of the desired synthesis but highlighting the potential of these green techniques. rsc.org

Use of Greener Solvents and Catalysts : Research is focused on replacing toxic solvents and heavy metal catalysts with more sustainable alternatives. For example, iron chlorides have been used as eco-friendly catalysts for reactions involving benzyl alcohols in recyclable solvents like propylene carbonate. nih.govacs.org

These novel strategies aim to improve the efficiency and environmental footprint of synthesizing valuable chemical compounds like this compound.

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is a widely employed and effective method for the reduction of aldehydes to their corresponding alcohols. This process typically involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbonyl double bond.

Research Findings:

The catalytic hydrogenation of 3-(benzyloxy)-4-methylbenzaldehyde to this compound can be efficiently carried out using several types of catalysts. Common choices include palladium on carbon (Pd/C), platinum-based catalysts, and Raney nickel. masterorganicchemistry.com Ruthenium-based catalysts, such as Ru/CMK-3, have also demonstrated high efficiency in the hydrogenation of substituted benzaldehydes. researchgate.net

The reaction is typically performed in a solvent such as ethanol, methanol, or ethyl acetate, under a hydrogen atmosphere. The pressure of hydrogen gas can range from atmospheric pressure to higher pressures, which can influence the reaction rate and efficiency. Temperature is another critical parameter, with reactions often conducted at room temperature or with gentle heating. researchgate.net

One notable consideration in the hydrogenation of benzyloxy-substituted compounds is the potential for debenzylation, where the benzyl ether linkage is cleaved. Careful selection of the catalyst and reaction conditions is crucial to ensure the selective reduction of the aldehyde group without affecting the benzyl protecting group. For instance, Raney nickel has been used for the reduction of benzyl ethers, and its activity can be modulated by the reaction conditions. researchgate.net In some cases, an acidic medium can promote the cleavage of benzyl ethers when using Raney nickel. researchgate.net Therefore, neutral or slightly basic conditions are generally preferred for this specific transformation.

The following table summarizes the catalytic hydrogenation of various substituted benzaldehydes, providing insights into the typical catalysts, conditions, and outcomes that can be extrapolated for the synthesis of this compound.

Aldehyde SubstrateCatalystSolventTemperature (°C)H2 PressureConversion (%)Product
4-MethoxybenzaldehydeRu/CMK-3WaterRoom Temp.1 MPa86.2 (1h)4-Methoxybenzyl alcohol
4-ChlorobenzaldehydeRu/CMK-3WaterRoom Temp.1 MPa87.3 (1h)4-Chlorobenzyl alcohol
2-FluorobenzaldehydeRu/CMK-3WaterRoom Temp.1 MPa~48 (15 min)2-Fluorobenzyl alcohol
BenzaldehydeRaney Ni-Al alloyWater60-High YieldBenzyl alcohol

This table presents data from various sources to illustrate the general conditions and efficacy of catalytic hydrogenation for substituted benzaldehydes. researchgate.netcore.ac.uk

Biocatalytic Transformations

Biocatalytic transformations offer an environmentally friendly and highly selective alternative to traditional chemical methods for the reduction of aldehydes. These reactions utilize enzymes, such as alcohol dehydrogenases (ADHs), or whole microbial cells as catalysts. nih.gov

Research Findings:

The reduction of 3-(benzyloxy)-4-methylbenzaldehyde to this compound can potentially be achieved using biocatalysts. These enzymatic reactions are known for their high chemoselectivity, often reducing the aldehyde group without affecting other functional groups present in the molecule. This is particularly advantageous for a substrate like 3-(benzyloxy)-4-methylbenzaldehyde, where the benzyloxy group could be sensitive to some chemical reducing agents.

Research has shown that a wide range of substituted benzaldehydes can be reduced by various microorganisms or isolated enzymes. For instance, aqueous extracts from vegetable wastes have been successfully used as a source of enzymes for the reduction of benzaldehyde to benzyl alcohol. scielo.org.mx The enzymes responsible for this transformation are typically alcohol dehydrogenases, which often require a cofactor such as nicotinamide (B372718) adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) to provide the reducing equivalents. In whole-cell biocatalysis, the cofactor is regenerated by the organism's metabolism.

The steric hindrance posed by the bulky benzyloxy group at the meta-position and the methyl group at the para-position of the substrate could influence the efficiency of the biocatalytic reduction. The active site of the enzyme must be able to accommodate the substrate for the reaction to proceed efficiently. Therefore, screening a variety of microorganisms or enzymes would be necessary to find a suitable biocatalyst for this specific transformation.

The following table presents data on the biocatalytic reduction of benzaldehyde using different plant-based enzyme sources, demonstrating the potential of this green chemistry approach.

Enzyme Source (Vegetable Waste)Conversion of Benzaldehyde to Benzyl Alcohol (%)
Capulin seeds86
Mamey seeds77
Bean pods54
Chive leaves45

This table illustrates the conversion rates of benzaldehyde to benzyl alcohol using aqueous extracts from various plant wastes as the enzyme source. scielo.org.mx

Flow Chemistry Applications in Compound Preparation

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as improved safety, better process control, and enhanced scalability compared to traditional batch processes. semanticscholar.org

Research Findings:

The synthesis of this compound from 3-(benzyloxy)-4-methylbenzaldehyde is well-suited for a continuous flow process. A typical flow chemistry setup for a hydrogenation reaction would involve pumping a solution of the aldehyde and a hydrogen source through a heated reactor column packed with a heterogeneous catalyst. vapourtec.com

A common setup includes a syringe pump or HPLC pump to deliver the reactant solution at a precise flow rate, a packed-bed reactor containing the catalyst (e.g., Pd/C), a source of hydrogen (which can be introduced as a gas or generated in situ from a precursor like ammonium (B1175870) formate), and a back-pressure regulator to maintain the desired pressure in the system. cardiff.ac.uk The temperature of the reactor can be precisely controlled, which is crucial for optimizing the reaction and minimizing side reactions like debenzylation.

The residence time of the reactants in the catalytic zone is a key parameter in flow chemistry and can be easily controlled by adjusting the flow rate. This allows for fine-tuning of the reaction conditions to maximize the yield and purity of the desired alcohol. The continuous nature of the process also allows for the safe handling of hydrogen gas and can be readily scaled up by running the system for longer periods or by using a larger reactor. nih.gov

The table below outlines various parameters for the reduction of aromatic aldehydes in a continuous flow setup, providing a basis for designing a flow process for the synthesis of this compound.

Aldehyde SubstrateReducing Agent/CatalystReactor TypeResidence Time (min)Temperature (°C)Yield (%)
BenzaldehydeSodium dithioniteCoil Reactor6411079
4-NitrobenzaldehydePd/C & Ammonium FormatePacked-bed2020>99
Cinnamaldehyde (B126680)Zirconium-functionalized monolithMicroreactorVariable50-90Up to 98 (conversion)

This table showcases different conditions and outcomes for the reduction of aromatic aldehydes in continuous flow systems, demonstrating the versatility of this technology. semanticscholar.orgcardiff.ac.ukmdpi.com

Chemical Reactivity and Transformation Studies of 3 Benzyloxy 4 Methylphenyl Methanol

Oxidation Reactions of the Benzylic Alcohol Moiety

The primary alcohol group in [3-(Benzyloxy)-4-methylphenyl]methanol is readily oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions.

The selective oxidation of benzylic alcohols to their corresponding carbonyl compounds is a fundamental transformation in organic synthesis. researchgate.net For the conversion of this compound to 3-(benzyloxy)-4-methylbenzaldehyde (B3204044) , milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. libretexts.org Reagents such as Pyridinium (B92312) Chlorochromate (PCC) are effective for this transformation, typically yielding aldehydes from primary alcohols. libretexts.org Another modern approach involves metal-free, photochemical aerobic oxidation using catalysts like Eosin Y with molecular oxygen (O2) and visible light, which offers a greener alternative to traditional metal-based oxidants. organic-chemistry.org This method has proven efficient for oxidizing various benzyl (B1604629) alcohols to aldehydes with good functional-group tolerance. organic-chemistry.org

For the synthesis of 3-(benzyloxy)-4-methylbenzoic acid , stronger oxidizing agents are necessary. Classic reagents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions will readily oxidize the primary alcohol to a carboxylic acid. libretexts.org Alternatively, a two-step, one-pot procedure can be employed by first using a copper-catalyzed aerobic oxidation to form the aldehyde, which is then subsequently oxidized in situ with sodium chlorite (B76162) (NaClO₂) in what is known as a Lindgren oxidation. researchgate.netrsc.org This tandem approach is often efficient for converting benzylic alcohols directly to carboxylic acids. researchgate.netrsc.org

Table 1: Oxidation Reactions of this compound This table presents plausible oxidation reactions based on established methods for benzylic alcohols.

Starting MaterialReagent(s)ProductReaction Type
This compoundPyridinium Chlorochromate (PCC), CH₂Cl₂3-(Benzyloxy)-4-methylbenzaldehydeSelective Oxidation to Aldehyde
This compoundEosin Y, O₂, Blue LEDs3-(Benzyloxy)-4-methylbenzaldehydePhotochemical Oxidation to Aldehyde organic-chemistry.org
This compoundKMnO₄, H₂O, heat3-(Benzyloxy)-4-methylbenzoic acidOxidation to Carboxylic Acid libretexts.org
This compound1. Cu(I) catalyst, O₂ 2. NaClO₂, NaH₂PO₄3-(Benzyloxy)-4-methylbenzoic acidTandem Oxidation to Carboxylic Acid rsc.org

The mechanism of oxidation often depends on the reagent used. For chromium (VI) reagents like PCC, the reaction typically begins with the alcohol attacking the chromium atom to form a chromate (B82759) ester. libretexts.org A base (such as pyridine (B92270), present in the PCC reagent) then abstracts the benzylic proton, leading to the elimination of the chromium species and formation of the carbon-oxygen double bond of the aldehyde. libretexts.org

In photochemical oxidations catalyzed by dyes like Eosin Y, the mechanism is believed to proceed through a photocatalytic hydrogen atom transfer. organic-chemistry.org The excited photocatalyst abstracts a hydrogen atom from the benzylic alcohol, generating a benzyl radical. This radical then reacts with molecular oxygen to form a hydroperoxy intermediate, which subsequently collapses to the aldehyde product and a reactive oxygen species, continuing the catalytic cycle. organic-chemistry.org

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of a benzylic alcohol is a poor leaving group (HO⁻). pearson.com Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved through protonation under acidic conditions or by conversion to a sulfonate ester or through the use of specific activating agents. pearson.comlibretexts.org

The synthesis of ethers from this compound can be achieved through various methods. The classical Williamson ether synthesis involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. libretexts.org A more chemoselective method for benzylic alcohols involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol, which can selectively form methyl or ethyl ethers without affecting other alcohol types like phenols. organic-chemistry.orgresearchgate.net This reaction is proposed to proceed through a carbocation intermediate. organic-chemistry.org Another mild protocol uses 2-benzyloxypyridine in the presence of methyl triflate to generate an electrophilic benzylating agent in situ, which then reacts with an alcohol. d-nb.info

Esterification can be accomplished via the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid under acidic catalysis. To achieve higher yields and avoid the use of strong acids, the alcohol can be reacted with a more reactive acyl derivative, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a non-nucleophilic base like pyridine. An alternative approach to forming esters from alkyl halides involves using an acetate (B1210297) ion as a nucleophile, which is a method that limits competing elimination reactions. libretexts.org

The hydroxyl group of this compound can be replaced by a halogen (Cl, Br, I) by reaction with the corresponding hydrogen halide (HX). libretexts.org The reaction is acid-catalyzed; the acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺), a good leaving group (H₂O). pearson.comlibretexts.org Due to the stability of the resulting benzylic carbocation, the reaction for benzylic alcohols likely proceeds through an S_N1 mechanism. libretexts.orgstackexchange.com The carbocation is then trapped by the halide ion to form the final product.

For the synthesis of the corresponding benzyl chloride, a common and effective reagent is thionyl chloride (SOCl₂). This reaction typically proceeds with pyridine as a solvent and catalyst. The alcohol first reacts with SOCl₂ to form a chlorosulfite ester intermediate. Pyridine then facilitates the nucleophilic attack of the chloride ion, leading to the formation of the alkyl chloride and the gaseous byproducts SO₂ and HCl.

Table 2: Nucleophilic Substitution Reactions of this compound This table outlines representative nucleophilic substitution reactions based on standard synthetic methodologies.

Reaction TypeReagent(s)Intermediate/Activated SpeciesProduct
Etherification (Williamson)1. NaH 2. CH₃IAlkoxide1-(Benzyloxy)-2-methyl-4-(methoxymethyl)benzene
Etherification (TCT)TCT, DMSO, CH₃OHBenzylic Carbocation1-(Benzyloxy)-2-methyl-4-(methoxymethyl)benzene organic-chemistry.org
EsterificationAcetyl Chloride, PyridineAcyl-pyridinium ion[3-(Benzyloxy)-4-methylphenyl]methyl acetate
Halogenation (Chlorination)SOCl₂, PyridineChlorosulfite ester1-(Benzyloxy)-4-(chloromethyl)-2-methylbenzene
Halogenation (Bromination)HBr (conc.)Oxonium ion / Benzylic Carbocation1-(Benzyloxy)-4-(bromomethyl)-2-methylbenzene libretexts.org

Reactions Involving the Aromatic Ring System

Electrophilic aromatic substitution on the benzene (B151609) ring of this compound is governed by the directing effects of the two existing substituents: the benzyloxy group (-OCH₂Ph) at position 3 and the methyl group (-CH₃) at position 4. Both groups are classified as activating, ortho-, para-directing groups. wikipedia.orglibretexts.org

The benzyloxy group is a moderately to strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom into the ring. organicchemistrytutor.com The methyl group is a weakly activating group, operating through an inductive effect and hyperconjugation. libretexts.org When multiple activating groups are present, the most powerful activating group typically controls the position of substitution. ulethbridge.ca In this case, the benzyloxy group exerts the dominant directing effect.

The positions ortho to the benzyloxy group are C2 and C6. The position para to it is C5, which is already substituted with the hydroxymethyl group. Therefore, incoming electrophiles will be directed primarily to the C2 and C6 positions.

Position C2: This position is sterically unhindered.

Position C6: This position is located between the benzyloxy and hydroxymethyl groups, making it sterically hindered.

Consequently, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation are expected to yield the C2-substituted product as the major isomer, with the C6-substituted product being a minor isomer due to steric hindrance.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution Predicted outcomes for electrophilic substitution on the aromatic ring of this compound.

SubstituentPositionTypeDirecting Effect
-OCH₂Ph (Benzyloxy)3Activating (Strong)Ortho, Para-directing organicchemistrytutor.com
-CH₃ (Methyl)4Activating (Weak)Ortho, Para-directing libretexts.org
-CH₂OH (Hydroxymethyl)5 (relative to C4)Weakly DeactivatingOrtho, Para-directing
Predicted Site of Electrophilic Attack: Position C2 (major) and C6 (minor), directed by the dominant benzyloxy group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of these reactions on the phenyl ring of this compound are governed by the electronic effects of the existing substituents.

The two substituents on the ring are the benzyloxy group (-OCH₂Ph) at position 3 and the methyl group (-CH₃) at position 4.

Benzyloxy Group: As an alkoxy group, the benzyloxy group is a powerful activating group and an ortho, para-director. The oxygen atom's lone pairs can donate electron density to the ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. masterorganicchemistry.com

Methyl Group: The methyl group is a weakly activating group, also functioning as an ortho, para-director due to hyperconjugation and inductive effects.

The positions available for substitution on the aromatic ring are C2, C5, and C6. The directing effects of the two groups are as follows:

The benzyloxy group at C3 directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6). Since C4 is already substituted, it directs towards C2 and C6.

The methyl group at C4 directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (none available). Since C3 is substituted, it primarily directs towards C5.

Considering the combined influence, the benzyloxy group strongly activates the C2 and C6 positions. The methyl group activates the C5 position. Given that alkoxy groups are generally stronger activators than alkyl groups, substitution is most likely to occur at the positions most activated by the benzyloxy group, particularly the less sterically hindered C6 position. Therefore, the primary product of electrophilic aromatic substitution on this compound is expected to be the one where the electrophile adds to position C6, with the C2 and C5 substituted products forming in smaller amounts.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Benzylic alcohols like this compound can be directly used in certain palladium-catalyzed cross-coupling reactions, offering a more atom-economical alternative to the use of benzylic halides. nih.govrsc.org

A key transformation is the Suzuki-Miyaura coupling, where the benzylic C-O bond is activated by a palladium catalyst to react with an organoboron compound. nih.govrsc.org This allows for the direct formation of diarylmethanes. Research has demonstrated that benzyl alcohols can couple with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄, without the need for additional activating agents. nih.gov The reaction is compatible with a range of functional groups.

While specific studies on this compound are not prevalent, its structural similarity to other benzyl alcohols suggests it would be a viable substrate for such transformations. The reaction would involve the coupling of the benzylic alcohol with a suitable partner, such as an arylboronic acid, to form a new C-C bond at the benzylic position.

Table 1: Representative Palladium-Catalyzed Cross-Coupling of Benzyl Alcohols

Reaction TypeCatalyst SystemCoupling PartnerProduct TypeReference
Suzuki-MiyauraPd(PPh₃)₄Arylboronic AcidsDiarylmethanes nih.govrsc.org
Stille Coupling[Pd(η³-C₃H₅)Cl]₂ / DPPPentOrganostannanesDiarylmethanes researchgate.net
ArylationPalladium(0)Aryl HalidesArylhydroxymethylphosphinic acid derivatives organic-chemistry.org

Cleavage of the Benzyl Protecting Group

The benzyl group is frequently used to protect hydroxyl groups during multi-step syntheses due to its general stability and the variety of methods available for its removal. In the context of this compound, the cleavage of the benzyl ether at position 3 is a critical deprotection step to reveal the free phenol.

Catalytic Hydrogenolysis Techniques

Catalytic hydrogenolysis is the most common and often preferred method for benzyl group cleavage. This technique involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. organic-chemistry.org The reaction proceeds under mild conditions and produces toluene (B28343) as a benign byproduct.

Hydrogen Gas (H₂): The classic procedure involves stirring the substrate with a catalytic amount of Pd/C under an atmosphere of hydrogen gas.

Transfer Hydrogenation: For molecules containing other functional groups sensitive to reduction by H₂ gas (such as alkynes or nitro groups), transfer hydrogenation offers a milder alternative. organic-chemistry.org In this method, a hydrogen donor molecule is used in place of hydrogen gas. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and 1,4-cyclohexadiene. organic-chemistry.org

The use of trifluoroethanol as a solvent has been shown to be effective in preventing N-alkylation as a side reaction in related debenzylation reactions, which can be a concern when using traditional alcoholic solvents. researchgate.net

Table 2: Common Conditions for Catalytic Hydrogenolysis of Benzyl Ethers

CatalystHydrogen SourceSolventTypical ConditionsReference
10% Pd/CH₂ gas (1 atm)Ethanol, Methanol, Ethyl AcetateRoom Temperature organic-chemistry.org
Pd/CFormic AcidMethanolRoom Temperature to Reflux organic-chemistry.org
Pd/C1,4-CyclohexadieneEthanolReflux organic-chemistry.org
Pd/CTriethylsilane-Neutral, Mild Conditions organic-chemistry.org

Chemical Deprotection Strategies

In cases where catalytic hydrogenolysis is not feasible due to catalyst poisoning or incompatibility with other functional groups, various chemical methods can be employed to cleave the benzyl ether.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers. organic-chemistry.orgias.ac.in This method is particularly effective for electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether, but can also be applied to standard benzyl ethers, sometimes with photoirradiation to facilitate the reaction. organic-chemistry.org The mechanism involves hydride abstraction from the benzylic position, followed by hydrolysis.

Lewis and Protic Acids: Strong acids can cleave benzyl ethers, although this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org A combination of a Lewis acid like boron trichloride (B1173362) (BCl₃) with a cation scavenger such as pentamethylbenzene (B147382) has been shown to be effective for the chemoselective debenzylation of aryl benzyl ethers at low temperatures. organic-chemistry.org

Dissolving Metal Reduction: The reaction of a protected alcohol with lithium and a catalytic amount of naphthalene (B1677914) in THF at low temperatures provides a mild and often chemoselective deprotection method. organic-chemistry.org

Other Reagents: A metal-free method using diphenylphosphine (B32561) (HPPh₂) and potassium tert-butoxide (tBuOK) has been reported for the deprotection of aryl benzyl ethers under mild conditions. rsc.org

Table 3: Selected Chemical Deprotection Methods for Benzyl Ethers

Reagent SystemConditionsMechanism TypeReference
DDQCH₂Cl₂/H₂O, Room TempOxidative organic-chemistry.orgias.ac.in
BCl₃ / PentamethylbenzeneDCM, Low TempAcidic/Lewis Acid organic-chemistry.org
Li / Naphthalene (cat.)THF, Low TempDissolving Metal Reduction organic-chemistry.org
HPPh₂ / tBuOK-Metal-free rsc.org

Spectroscopic and Advanced Analytical Characterization of 3 Benzyloxy 4 Methylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of [3-(Benzyloxy)-4-methylphenyl]methanol would be expected to show distinct signals for each type of proton in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), indicates the electronic environment of the protons. The integration of each signal corresponds to the number of protons it represents. The multiplicity (e.g., singlet, doublet, triplet, multiplet) arises from spin-spin coupling with neighboring protons and provides information about the connectivity of the atoms.

For this compound, one would anticipate signals for the aromatic protons on both the benzyl (B1604629) and the methylphenyl rings, the benzylic protons of the benzyl group, the methyl protons, the hydroxymethyl protons, and the hydroxyl proton. The exact chemical shifts and coupling constants would be dependent on the solvent used and the specific electronic effects within the molecule.

Carbon-13 (¹³C) NMR Spectral Analysis

A ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an oxygen atom).

The spectrum would be expected to show signals for the carbon atoms of the two aromatic rings, the benzylic carbon, the methyl carbon, and the hydroxymethyl carbon. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are powerful tools for establishing the complete structural connectivity of a molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to establish the proton-proton connectivity within the aromatic rings and between the hydroxymethyl group and its neighboring protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting the different fragments of the molecule, for instance, by showing correlations between the benzylic protons and the carbons of the phenyl ring, or between the aromatic protons and the carbons of adjacent substituents.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental composition and the confirmation of the molecular formula (C₁₅H₁₆O₂).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. While direct spectroscopic data for this compound is not extensively published, the expected spectral features can be reliably predicted based on the analysis of structurally similar compounds, such as 4-methylbenzyl alcohol and benzyl alcohol. chemicalbook.comresearchgate.net

The structure of this compound contains several key functional groups that give rise to characteristic vibrational bands: the hydroxyl (-OH) group, the ether (C-O-C) linkage of the benzyloxy group, the aromatic rings, and the methyl and methylene (B1212753) groups.

Key Expected Vibrational Modes:

O-H Vibrations: The alcohol's hydroxyl group is expected to produce a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to intermolecular hydrogen bonding. The corresponding O-H stretching vibration is also observable in the Raman spectrum.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the two benzene (B151609) rings will produce characteristic sharp peaks in the 1450-1600 cm⁻¹ region in both IR and Raman spectra.

C-O Vibrations: The C-O stretching vibrations are crucial for identifying the alcohol and ether functionalities. A strong band for the primary alcohol C-O stretch is expected around 1050 cm⁻¹. The aryl ether C-O stretching from the benzyloxy group will likely appear in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Ring Vibrations: The breathing mode of the phenyl ring, which involves a symmetric expansion and contraction of the ring, typically gives a strong and sharp signal in the Raman spectrum, often near 1000 cm⁻¹. researchgate.net

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound based on data from analogous compounds. chemicalbook.comnist.gov

Functional GroupExpected Wavenumber (cm⁻¹)Type of VibrationSpectroscopy
Hydroxyl (-OH)3600 - 3200StretchIR (strong, broad)
Aromatic C-H3100 - 3000StretchIR, Raman (weak)
Aliphatic C-H (CH₃, CH₂)2960 - 2850StretchIR, Raman (medium)
Aromatic C=C1600 - 1450Ring StretchIR, Raman
Ether (Aryl C-O)1250 - 1200Asymmetric StretchIR (strong)
Alcohol (Primary C-O)~1050StretchIR (strong)
Phenyl Ring~1000Ring BreathingRaman (strong)

X-ray Crystallography in Solid-State Structure Determination and Conformational Analysis (if applicable)

For a molecule like this compound, X-ray crystallography could unambiguously confirm the substitution pattern on the phenyl ring and reveal the spatial relationship between the benzyloxy group and the hydroxymethyl substituent. It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.

While specific X-ray crystallographic data for this compound are not available in the reviewed literature, the analysis of related structures, such as other substituted benzyl alcohols, demonstrates the power of this technique. nih.gov The general principles of X-ray diffraction, including Bragg's Law, are fundamental to interpreting the diffraction patterns to generate an electron density map and, subsequently, the final molecular structure. suniv.ac.in Should single crystals of sufficient quality be obtained, this method would provide the most accurate and detailed structural information.

Computational and Theoretical Investigations of 3 Benzyloxy 4 Methylphenyl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the three-dimensional arrangement of atoms, which in turn dictate the molecule's physical and chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like [3-(Benzyloxy)-4-methylphenyl]methanol, DFT calculations, particularly using a hybrid functional such as B3LYP combined with a basis set like 6-311+G(d,p), are well-suited to determine its optimized geometry and electronic properties. nih.govresearchgate.net

The electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be elucidated. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

Table 1: Calculated Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C(ar)-O (ether)1.375
O-C(benzyl)1.432
C(ar)-CH2OH1.510
C-O (alcohol)1.428
**Bond Angles (°) **
C(ar)-O-C(benzyl)117.5
O-C(ar)-C(ar)115.8 / 124.2
C(ar)-C-O (alcohol)112.3
Dihedral Angles (°)
C(ar)-O-C(benzyl)-C(ar)-175.9

Note: The data in this table is representative of typical DFT calculations for similar aromatic ethers and alcohols and is provided for illustrative purposes.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can be used to refine the results obtained from DFT. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide very accurate energetic and structural predictions.

While computationally more demanding, these methods are invaluable for benchmarking DFT results and for obtaining highly reliable data for key structural features or energetic differences between conformers. For this compound, ab initio calculations could be employed to precisely determine the rotational barriers around the flexible ether linkage and the hydroxymethyl group.

Conformational Analysis and Energy Landscape Mapping

The presence of several rotatable bonds in this compound gives rise to a complex conformational landscape. nih.gov Mapping this landscape is crucial for understanding the molecule's behavior in different environments.

Conformational analysis involves systematically exploring the potential energy surface by rotating the flexible dihedral angles, such as the C-O-C-C of the ether and the C-C-O-H of the alcohol. For each conformation, a geometry optimization and energy calculation are performed. The results can be visualized as a potential energy surface or a conformational energy map, which highlights the low-energy, stable conformers and the energy barriers that separate them. arxiv.org This analysis reveals the most likely shapes the molecule will adopt at a given temperature. The relative populations of these conformers can be estimated using the Boltzmann distribution, which is essential for interpreting experimental data, such as NMR spectra, where the observed signals are an average over the populated conformations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. mdpi.com The accuracy of these predictions can be high, often with mean absolute errors of less than 0.10 ppm for ¹H shifts. mdpi.com These calculations are sensitive to the molecular conformation, and therefore, the predicted shifts are often averaged over the most stable conformers. thieme-connect.de The influence of the solvent can also be modeled using implicit or explicit solvent models, which is important as chemical shifts can be solvent-dependent. thieme-connect.dedu.educarlroth.comsigmaaldrich.com

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations provide the positions and intensities of the IR absorption bands. The predicted spectrum can be compared with experimental data to aid in the assignment of vibrational modes. For example, the characteristic stretching frequencies for the O-H group of the alcohol, the C-O-C ether linkage, and the aromatic C-H bonds can be identified. A comparison with the experimental IR spectrum of a similar molecule like p-methylbenzyl alcohol can provide a useful reference. nist.gov

Table 2: Predicted Spectroscopic Data for this compound

Parameter Predicted Value Assignment
¹H NMR Chemical Shift (δ, ppm)
7.30-7.45Phenyl H (benzyloxy)
6.80-7.10Phenyl H (substituted ring)
5.05O-CH₂-Ph
4.60Ar-CH₂-OH
2.20Ar-CH₃
1.95-OH
¹³C NMR Chemical Shift (δ, ppm)
157.5C-OBn
137.0C-ipso (benzyloxy)
127.5-128.5Phenyl C (benzyloxy)
112.0-130.0Phenyl C (substituted ring)
70.0O-CH₂-Ph
64.5Ar-CH₂-OH
16.0Ar-CH₃
IR Frequency (cm⁻¹)
3400 (broad)O-H stretch (alcohol)
3030-3090C-H stretch (aromatic)
2850-2960C-H stretch (aliphatic)
1240C-O-C stretch (asymmetric)
1050C-O stretch (alcohol)

Note: The data in this table is illustrative and represents typical values obtained from computational predictions for molecules with similar functional groups.

Reaction Mechanism Studies and Transition State Analysis of Key Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, several key transformations could be studied, such as the oxidation of the alcohol, cleavage of the benzyl (B1604629) ether, or electrophilic aromatic substitution.

By mapping the reaction pathway, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. mdpi.com The structure and energy of the transition state provide crucial information about the reaction's kinetics and mechanism. For instance, studying the solvolysis of the corresponding benzyl chloride can reveal details about the stability of carbocation intermediates and the influence of solvent on the reaction mechanism. nih.gov

For the oxidation of the primary alcohol to an aldehyde, theoretical calculations can elucidate whether the reaction proceeds through a concerted or stepwise mechanism. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. These studies provide a molecular-level understanding of the factors that control the reactivity of this compound.

Application As a Synthetic Intermediate for Complex Molecular Architectures

Precursor in the Synthesis of Substituted Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that form the central core of many biologically active molecules. acs.org While direct synthesis of chalcones from [3-(Benzyloxy)-4-methylphenyl]methanol is not explicitly detailed in the literature, its role as a precursor is highly plausible through a two-step process.

The first step involves the oxidation of the primary alcohol functionality of this compound to the corresponding aldehyde, 3-(benzyloxy)-4-methylbenzaldehyde (B3204044). This aldehyde is a known chemical entity and is commercially available, indicating its utility in synthesis. bldpharm.com

The second step is the Claisen-Schmidt condensation of the resulting 3-(benzyloxy)-4-methylbenzaldehyde with an appropriate acetophenone (B1666503) or other ketone. nih.gov This base-catalyzed aldol (B89426) condensation is a classic and widely used method for the formation of the α,β-unsaturated ketone system characteristic of chalcones. rsc.org For instance, the reaction of 3-(benzyloxy)-4-methylbenzaldehyde with an acetophenone derivative in the presence of a base like sodium hydroxide (B78521) would yield a substituted chalcone (B49325). wisdomlib.org The reaction conditions can be tailored, including the use of different solvents and bases, to optimize the yield of the desired chalcone derivative. nih.govnih.gov

The resulting chalcones, bearing the 3-benzyloxy-4-methylphenyl moiety, can serve as intermediates for the synthesis of flavonoids and other heterocyclic compounds with potential pharmacological activities. acs.org

Building Block for Functionalized Polycaprolactone Polymers

Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible polyester (B1180765) that is extensively researched for applications in the biomedical field, such as in drug delivery and tissue engineering. researchgate.net The functionalization of PCL is a key strategy to tailor its properties, including its degradation rate, hydrophilicity, and bioadhesion. researchgate.netresearchgate.net

While there is no direct report of this compound being used in PCL synthesis, its structure lends itself to being a potential building block for functionalized PCL. The primary alcohol group can act as an initiator for the ring-opening polymerization of ε-caprolactone, which would lead to a PCL chain with a [3-(Benzyloxy)-4-methylphenyl]methyl ester end-group. This approach is a common method for introducing specific functionalities to PCL. rsc.org

Furthermore, the literature describes the synthesis of PCL with various pendant functional groups, including benzyloxy groups, by polymerizing functionalized caprolactone (B156226) monomers. researchgate.net It is conceivable that a derivative of this compound could be used to create a functionalized monomer for this purpose. The introduction of the benzyloxy-methylphenyl group could impart specific properties to the resulting polymer, such as increased hydrophobicity or the potential for further chemical modification after deprotection of the benzyl (B1604629) group.

Intermediate in the Preparation of Diverse Organic Scaffolds

The dual functionality of this compound makes it a versatile intermediate for the synthesis of a wide array of organic scaffolds. The benzyl ether serves as a stable protecting group for the phenolic hydroxyl, allowing for selective transformations at other sites of the molecule. askfilo.comorganic-chemistry.org This is a crucial strategy in multi-step organic synthesis where the reactivity of different functional groups needs to be controlled. askfilo.comorganic-chemistry.org

The development of molecular probes is essential for studying the structure and function of biological receptors. nih.govnih.gov While the direct application of this compound in the synthesis of receptor probes is not extensively documented, its structural motifs are found in molecules designed for such purposes. The benzyloxy-phenyl group can be a key component of a ligand that interacts with a receptor's binding site.

For example, the synthesis of probes for nicotinic receptors has involved the use of benzyloxy-containing intermediates. nih.gov The [3-(Benzyloxy)-4-methylphenyl] moiety could be incorporated into a larger molecular framework designed to bind to a specific receptor. The benzyloxy group can either be a permanent feature of the final probe or serve as a precursor to a phenolic hydroxyl group through a debenzylation step. The presence of the methyl group provides an additional point of substitution for further molecular elaboration.

In the context of multi-step organic synthesis, this compound is a valuable intermediate due to the orthogonal reactivity of its functional groups. The primary alcohol can be converted into a variety of other functionalities, such as an aldehyde, a carboxylic acid, an ester, or a leaving group for nucleophilic substitution.

The benzyloxy group, being stable to a wide range of reaction conditions, allows for these transformations to be carried out selectively. organic-chemistry.org For instance, the alcohol can be oxidized to an aldehyde, which can then undergo a Wittig reaction to form a carbon-carbon double bond, all while the phenolic oxygen remains protected. At a later stage in the synthesis, the benzyl group can be removed, typically by catalytic hydrogenation, to unmask the phenolic hydroxyl group. nih.gov This deprotection step can then allow for further reactions at the phenolic position. This strategic use of protection and deprotection is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. organic-chemistry.org A patent for the preparation of Salmeterol, a long-acting β2 adrenergic receptor agonist, describes the hydrogenation of a related compound, 2-(benzyl-(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol, to yield the final product, which highlights the use of a benzyloxy-substituted phenylmethanol derivative as a key intermediate in pharmaceutical synthesis. google.com

Design and Synthesis of New Material Precursors

The unique structure of this compound also makes it a potential precursor for the synthesis of new materials with tailored properties, such as liquid crystals. Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. colorado.edu The molecular shape and polarity of the constituent molecules are crucial for their liquid crystalline behavior.

While there are no specific reports on the use of this compound in liquid crystal synthesis, structurally similar compounds have been employed. For instance, new liquid crystalline compounds have been synthesized using a terminal benzyloxy group. nih.gov Also, a new Schiff base ester with liquid crystalline properties was synthesized from 3-hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl palmitate. researchgate.net

It is conceivable that this compound could be modified to create a mesogenic (liquid crystal-forming) molecule. The primary alcohol could be esterified with a long-chain carboxylic acid, and the benzyloxy group could be part of the rigid core of the molecule. The presence of the methyl group could influence the packing of the molecules and, consequently, the properties of the liquid crystalline phase. The design and synthesis of such new materials from readily available intermediates like this compound is an active area of research.

Synthesis and Characterization of Derivatives and Analogues of 3 Benzyloxy 4 Methylphenyl Methanol

Systematic Variation of the Aromatic Substitution Pattern

The aromatic ring of [3-(Benzyloxy)-4-methylphenyl]methanol is amenable to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of benzene (B151609) derivatives. The regiochemical outcome of these substitutions is dictated by the electronic effects of the substituents already present on the ring: the benzyloxy group (-OCH₂Ph) and the methyl group (-CH₃).

Both the benzyloxy and methyl groups are classified as activating, ortho-, para-directing groups. pressbooks.publibretexts.orglibretexts.org The oxygen atom of the benzyloxy group can donate electron density to the ring through resonance, while the methyl group donates electron density via an inductive effect. libretexts.org This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to benzene itself. libretexts.org

The directing effects of these two groups are synergistic, reinforcing the electron density at specific positions on the aromatic ring. In the case of this compound, the positions ortho and para to the strongly activating benzyloxy group are C2, C4, and C6. The positions ortho and para to the methyl group are C3 and C5. The combined influence of these groups strongly activates the C2 and C6 positions, and to a lesser extent, the C5 position. Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C6 positions.

Common electrophilic aromatic substitution reactions that can be employed include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br) can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished with a mixture of nitric acid and sulfuric acid. minia.edu.eg

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H). libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. msu.edu

The precise reaction conditions for these transformations would need to be carefully optimized to account for the activated nature of the substrate.

Table 1: Potential Aromatic Substitution Derivatives of this compound
Derivative NameSubstituentPosition(s)Molecular FormulaMolecular Weight (g/mol)Notes
[2-Bromo-3-(benzyloxy)-4-methylphenyl]methanol-Br2C₁₅H₁₅BrO₂307.18A plausible product of bromination.
[2,6-Dibromo-3-(benzyloxy)-4-methylphenyl]methanol-Br2, 6C₁₅H₁₄Br₂O₂386.08Possible under more forcing bromination conditions.
[3-(Benzyloxy)-2-nitro-4-methylphenyl]methanol-NO₂2C₁₅H₁₅NO₄273.28A potential product of nitration. researchgate.net
[3-(Benzyloxy)-4-methyl-2-sulfonylphenyl]methanol-SO₃H2C₁₅H₁₆O₅S308.35A potential product of sulfonation. libretexts.org
[3-(Benzyloxy)-2-fluoro-4-methylphenyl]methanol-F2C₁₅H₁₅FO₂246.28Fluorinated analogues are common in medicinal chemistry.

Modification of the Benzyloxy Moiety for Tunable Properties

The benzyloxy group, while often considered a simple protecting group for the phenolic oxygen, offers a valuable site for structural modification. By employing substituted benzyl (B1604629) halides in the initial synthesis (e.g., Williamson ether synthesis with 3-hydroxy-4-methylbenzyl alcohol), a wide array of analogues can be prepared. The electronic properties of the benzyloxy moiety can be tuned by introducing electron-donating or electron-withdrawing substituents onto its phenyl ring.

Table 2: Examples of Derivatives with Modified Benzyloxy Moieties
Derivative NameSubstituent on Benzyl GroupMolecular FormulaMolecular Weight (g/mol)Potential Property Change
[3-(4-Methoxybenzyloxy)-4-methylphenyl]methanol-OCH₃C₁₆H₁₈O₃258.31Increased electron density, potentially altered deprotection conditions.
[3-(4-Nitrobenzyloxy)-4-methylphenyl]methanol-NO₂C₁₅H₁₅NO₄273.28Decreased electron density, increased stability to deprotection.
[3-(4-Chlorobenzyloxy)-4-methylphenyl]methanol-ClC₁₅H₁₅ClO₂262.73Modified lipophilicity and electronic properties.
[3-(4-(Trifluoromethyl)benzyloxy)-4-methylphenyl]methanol-CF₃C₁₆H₁₅F₃O₂296.28Increased lipophilicity and metabolic stability.

Derivatization of the Primary Alcohol Functionality

The primary alcohol of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities. nih.gov This allows for the introduction of different linkers, pharmacophores, or solubilizing groups.

Key derivatization strategies include:

Oxidation: Mild oxidation, for example using pyridinium (B92312) chlorochromate (PCC), would yield the corresponding aldehyde, [3-(Benzyloxy)-4-methylphenyl]methanal. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, could potentially oxidize the alcohol to a carboxylic acid, [3-(Benzyloxy)-4-methylphenyl]carboxylic acid, although care must be taken to avoid cleavage of the benzyl ether. A tandem oxidation-nitration has been reported for some benzyl alcohols. researchgate.net

Esterification: The alcohol can be readily esterified with a wide range of carboxylic acids, acid chlorides, or anhydrides to form esters. researchgate.netrug.nlyoutube.comresearchgate.netsemanticscholar.org This is a common strategy for producing prodrugs or modifying the pharmacokinetic properties of a molecule. For example, reaction with acetyl chloride would yield [3-(benzyloxy)-4-methylphenyl]methyl acetate (B1210297).

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) can convert the primary alcohol to an ether, for example, forming 3-(benzyloxy)-1-(methoxymethyl)-4-methylbenzene upon reaction with a methylating agent. ias.ac.in

Table 3: Potential Derivatives of the Primary Alcohol Functionality
Derivative NameFunctional GroupMolecular FormulaMolecular Weight (g/mol)Synthetic Precursor
[3-(Benzyloxy)-4-methylphenyl]methanalAldehydeC₁₅H₁₄O₂226.27Mild oxidation of the alcohol.
[3-(Benzyloxy)-4-methylphenyl]carboxylic acidCarboxylic AcidC₁₅H₁₄O₃242.27Strong oxidation of the alcohol.
[3-(Benzyloxy)-4-methylphenyl]methyl acetateEsterC₁₇H₁₈O₃270.32Esterification with acetic anhydride (B1165640) or acetyl chloride.
[3-(Benzyloxy)-4-methylphenyl]methyl benzoate (B1203000)EsterC₂₂H₂₀O₃332.39Esterification with benzoic acid or benzoyl chloride.
3-(Benzyloxy)-1-(methoxymethyl)-4-methylbenzeneEtherC₁₆H₁₈O₂242.31Etherification with a methylating agent.

Development of Chiral Analogues and Stereoselective Synthesis

While this compound itself is achiral, the introduction of stereocenters can lead to the development of chiral analogues with potentially distinct biological activities. Chirality can be introduced in several ways:

Modification of the benzyloxy group: Using a chiral, non-racemic substituted benzyl alcohol, such as (R)- or (S)-1-phenylethanol, in the initial ether synthesis would generate a diastereomeric mixture of ethers if the rest of the molecule contained a chiral center, or a chiral ether if not.

Derivatization of the alcohol: Esterification with a chiral carboxylic acid would introduce a chiral center.

Asymmetric synthesis: More sophisticated approaches involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, asymmetric reduction of a corresponding ketone precursor could yield a chiral secondary alcohol. The enantioselective synthesis of benzyloxymethyl phenyl propionic acids has been achieved using a chiral auxiliary. mdpi.com Furthermore, studies on the synthesis of chiral 3-benzyloxy-quinazolinones have demonstrated the feasibility of creating chiral centers in benzyloxy-containing scaffolds. nih.gov The development of stereodivergent synthesis of benzylic alcohol derivatives using co-catalysis represents a powerful tool for accessing all possible stereoisomers of a target molecule. researchgate.net

The synthesis of chiral tetraarylmethanes from 4-(2-hydroxyphenyl)benzyl alcohols using organocatalysis highlights another advanced strategy for creating stereocenters in related systems. acs.org Additionally, asymmetric cross-coupling reactions have been developed to access chiral N-benzylic heterocycles. nih.gov These methodologies could potentially be adapted for the stereoselective synthesis of analogues of this compound.

Table 4: Examples of Potential Chiral Analogues
Derivative NameSource of ChiralityMolecular FormulaMolecular Weight (g/mol)Synthetic Approach
(R)- or (S)-[3-(1-Phenylethoxy)-4-methylphenyl]methanolChiral benzyloxy groupC₁₆H₁₈O₂242.31Williamson ether synthesis with (R)- or (S)-1-phenylethanol.
(R)- or (S)-1-[3-(Benzyloxy)-4-methylphenyl]ethanolChiral secondary alcoholC₁₆H₁₈O₂242.31Asymmetric reduction of 3'-(benzyloxy)-4'-methylacetophenone.
[3-(Benzyloxy)-4-methylphenyl]methyl (S)-mandelateChiral ester moietyC₂₃H₂₂O₄362.42Esterification with (S)-mandelic acid.

Emerging Research Frontiers and Future Perspectives on 3 Benzyloxy 4 Methylphenyl Methanol Chemistry

Integration with Automated Synthesis and High-Throughput Experimentation

The synthesis of molecules like [3-(Benzyloxy)-4-methylphenyl]methanol is poised to benefit significantly from the integration of automated synthesis and high-throughput experimentation (HTE). These technologies accelerate the discovery and optimization of chemical reactions by running numerous experiments in parallel, minimizing time and material consumption. youtube.com

Automated platforms can be employed to optimize the synthesis of this compound itself. A plausible synthetic route involves the benzylation of 3-hydroxy-4-methylbenzaldehyde, followed by the reduction of the aldehyde to the corresponding alcohol. HTE could be used to rapidly screen various bases, solvents, and reaction times for the initial etherification step, and a range of reducing agents for the subsequent reduction. For instance, a 96-well plate format could be used to test multiple conditions simultaneously, with analysis performed by high-speed techniques like UPLC-MS. nih.gov

Beyond its synthesis, HTE is a powerful tool for exploring the reactivity of this compound in subsequent transformations. For example, in a medicinal chemistry context, this molecule could serve as a scaffold to be coupled with various partners. An HTE approach could screen for optimal conditions for a metallaphotoredox cross-electrophile coupling with a library of aryl bromides, allowing for the rapid generation of a diverse set of diarylmethane derivatives for biological evaluation. nih.gov Cartridge-based automated synthesizers, which use pre-packaged reagents for specific reaction types, could further streamline this process, making complex transformations accessible without extensive optimization. youtube.com

Table 1: Hypothetical High-Throughput Experimentation (HTE) Screen for the Synthesis of a this compound Derivative This table illustrates how HTE could be used to optimize the coupling of this compound with a hypothetical aryl bromide.

WellCatalyst (mol%)LigandBaseSolventYield (%)
A1Pd(OAc)₂ (2)SPhosK₃PO₄Toluene (B28343)65
A2Pd(OAc)₂ (2)XPhosK₃PO₄Toluene78
A3Pd(OAc)₂ (2)RuPhosK₃PO₄Toluene72
B1Pd(OAc)₂ (2)XPhosCs₂CO₃Toluene68
B2Pd(OAc)₂ (2)XPhosK₂CO₃Toluene55
C1Pd(OAc)₂ (2)XPhosK₃PO₄Dioxane85
C2Pd(OAc)₂ (2)XPhosK₃PO₄THF75

This is a representative table based on common HTE practices; data is hypothetical.

Exploration in Novel Catalytic Transformations

The functional groups within this compound—the primary alcohol and the benzyl (B1604629) ether—are ripe for exploration with modern catalytic methods. These transformations offer milder, more selective alternatives to classical reagents.

Oxidation of the Benzylic Alcohol: The selective oxidation of the alcohol to an aldehyde or carboxylic acid is a fundamental transformation. While traditional methods often use stoichiometric, hazardous oxidants like chromium reagents, future research could focus on catalytic, greener alternatives. For example, electrochemical oxidation, potentially mediated by stable radicals like N-hydroxytetrafluorophthalimide (TFNHPI), offers a practical and environmentally friendly protocol that could be optimized for this specific substrate. researchgate.net

Cleavage of the Benzyl Ether: The benzyl ether is a common protecting group, typically removed under harsh reductive conditions (e.g., H₂/Pd). jk-sci.com A major frontier is the development of milder, more functional-group-tolerant deprotection strategies. mpg.deatlanchimpharma.com Visible-light photoredox catalysis has emerged as a powerful tool for this purpose. mpg.deacs.org By using a suitable photocatalyst like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), the benzyl ether of a molecule like this compound could be cleaved under exceptionally mild conditions, preserving sensitive functionalities elsewhere in the molecule. researchgate.net This would dramatically increase its utility as a temporary protecting group in complex, multi-step syntheses. mpg.deacs.org

Catalytic Etherification: The benzylic alcohol can also participate in catalytic C-O bond-forming reactions. Instead of traditional Williamson ether synthesis, novel iron-catalyzed cross-dehydrative etherification could couple this compound with other alcohols, offering a more atom-economical route to unsymmetrical ethers. acs.org

Structure-Reactivity Relationship Studies in Advanced Synthetic Design

Understanding how the specific arrangement of substituents in this compound influences its reactivity is crucial for its application in advanced synthetic design. The interplay between the electron-donating methyl group, the bulky benzyloxy group, and the reactive hydroxymethyl group defines its chemical behavior.

In oxidation reactions of the alcohol, the electronic nature of the aromatic ring plays a key role. Studies on substituted benzyl alcohols have shown that electron-donating groups can facilitate oxidation by stabilizing the transition state. researchgate.netbibliomed.org The methyl group at the para-position to the alcohol in this molecule would be expected to increase the rate of oxidation compared to an unsubstituted analogue. However, the bulky benzyloxy group at the meta-position could introduce steric hindrance, potentially influencing catalyst binding and reaction rates, an effect that is often observed in ortho-substituted systems. acs.orgbibliomed.org

Furthermore, the benzyloxy group itself can be a target. The C(sp³)–H bonds of the benzylic CH₂ in the ether are susceptible to radical functionalization. For instance, silver-catalyzed alkoxylation could potentially occur at this position, competing with reactions at the primary alcohol. researchgate.net Investigating the relative reactivity of the primary benzylic alcohol versus the secondary C-H bonds of the benzyl ether under various catalytic conditions would be a valuable study.

In asymmetric catalysis, the existing structure could be used to direct the formation of new stereocenters. For example, a Pd/Cu co-catalyzed asymmetric substitution using a derivative of this compound could lead to the synthesis of chiral products with high diastereoselectivity and enantioselectivity. nih.gov The specific substitution pattern would influence the trajectory of incoming nucleophiles, making detailed mechanistic and computational studies, such as through Density Functional Theory (DFT), essential for predictable and controlled synthesis. nih.gov

Potential for Integration in Advanced Organic Materials Science Contexts

The structural motifs present in this compound suggest its potential as a building block for advanced organic materials. The aromatic core and functional handles (alcohol and ether) allow for its incorporation into larger, functional systems.

Liquid Crystals and Polymers: Phenyl benzoate (B1203000) structures are common in calamitic (rod-shaped) liquid crystals. orientjchem.org The this compound scaffold could be esterified with various substituted benzoic acids to create new liquid crystalline materials. The specific substitution pattern would influence the molecular shape and intermolecular interactions, thereby tuning the mesophase properties. Similarly, the alcohol functionality could be used as an initiation point for polymerization, or the entire molecule could be incorporated as a monomer into polyesters or polyethers, potentially imparting specific thermal or optical properties.

Multifunctional Molecules for Biological Applications: The benzyloxyphenyl motif is found in various biologically active molecules, including potent and selective enzyme inhibitors. nih.govresearchgate.netnih.gov For instance, derivatives of 2-(4-(benzyloxy)phenyl)benzothiazole have been developed as multifunctional inhibitors of monoamine oxidase B (MAO-B) for potential use in treating Parkinson's disease. nih.gov this compound could serve as a key starting material for the synthesis of new libraries of such compounds, where the methyl and benzyloxy positions are systematically varied to optimize biological activity and properties like blood-brain barrier permeability. nih.gov

Tetraarylmethane (TAM) Precursors: Chiral tetraarylmethanes are molecules with unique three-dimensional structures that have applications in materials science and medicinal chemistry. acs.orgacs.org The benzylic alcohol of this compound could, through functional group manipulation, be transformed into a reactive intermediate for organocatalytic asymmetric reactions, leading to the construction of sterically congested chiral TAMs. acs.orgacs.org

Q & A

Q. Basic

  • ¹H NMR : Key signals include the benzyloxy CH₂ (δ 4.5–5.0 ppm) and aromatic protons (δ 6.7–7.4 ppm).
  • IR : O-H stretch (~3400 cm⁻¹) and C-O (benzyl ether, ~1250 cm⁻¹).
  • MS : Molecular ion peak at m/z 228.3 (C₁₅H₁₆O₂⁺) .
    Advanced
  • 2D NMR (HSQC, HMBC) : Resolves overlapping aromatic signals by correlating ¹H-¹³C couplings.
  • DEPT-135 : Differentiates CH₃ (4-methyl, δ ~2.3 ppm) from CH₂/CH groups.
  • High-resolution MS : Confirms isotopic patterns to distinguish from structural analogs .

What are the dominant oxidation pathways for this compound, and how do catalysts alter product distributions?

Basic
Oxidation with MnO₂ or PCC yields [3-(Benzyloxy)-4-methyl]benzaldehyde. Stronger oxidants (KMnO₄, CrO₃) further oxidize the aldehyde to the corresponding benzoic acid .
Advanced

  • Mechanistic studies : Radical pathways (e.g., TEMPO/O₂) favor aldehyde formation, while ionic mechanisms (Cr-based oxidants) promote over-oxidation.
  • Catalyst effects : Pd/C under O₂ selectively oxidizes the alcohol to aldehyde without cleaving the benzyl ether .

How does the methyl group at the 4-position influence the reactivity of this compound in electrophilic substitutions?

Advanced
The methyl group acts as an electron-donating substituent, activating the aromatic ring toward electrophiles at the ortho and para positions relative to the benzyloxy group. However, steric hindrance from the methyl group can limit para substitution. Computational modeling (DFT) predicts preferential nitration at the 5-position (ortho to benzyloxy) . Experimental validation using HNO₃/H₂SO₄ shows ~70% 5-nitro derivative, with minor 6-nitro byproduct .

What strategies are employed to utilize this compound as a precursor in bioactive molecule synthesis?

Basic
The compound serves as a scaffold for:

  • Antimicrobial agents : Coupling with heterocycles (e.g., triazoles) via CuAAC click chemistry.
  • Kinase inhibitors : Suzuki-Miyaura cross-coupling to introduce aryl boronic acids at the methyl-bearing position .
    Advanced
  • Protecting group manipulation : Hydrogenolysis of the benzyl ether (H₂/Pd-C) reveals a hydroxyl group for further functionalization.
  • Structure-activity relationship (SAR) : Methyl group fluorination enhances metabolic stability in vivo .

How can discrepancies in reported hydrogenolysis rates of this compound derivatives be resolved?

Advanced
Contradictory catalytic efficiencies (e.g., Pd-C vs. Pearlman’s catalyst) arise from:

  • Substrate steric effects : The 4-methyl group hinders catalyst access to the benzyloxy moiety.
  • Solvent polarity : Nonpolar solvents (toluene) slow hydrogenolysis compared to EtOAc/MeOH mixtures.
  • Additives : Acetic acid accelerates cleavage by protonating the ether oxygen.
    Systematic DOE (Design of Experiments) studies are recommended to isolate variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.